Ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
CAS No.: 302913-18-4
Cat. No.: VC16076499
Molecular Formula: C21H15BrN2O3S
Molecular Weight: 455.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302913-18-4 |
|---|---|
| Molecular Formula | C21H15BrN2O3S |
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | ethyl 3-(4-bromophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C21H15BrN2O3S/c1-2-27-21(26)15-10-18(20(25)19-4-3-9-28-19)24-12-23-16(11-17(15)24)13-5-7-14(22)8-6-13/h3-12H,2H2,1H3 |
| Standard InChI Key | TWGXQSOFRILDPX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₂₁H₁₅BrN₂O₃S, derived from its pyrrolo[1,2-c]pyrimidine backbone substituted with bromophenyl, thiophene-carbonyl, and ethyl carboxylate groups. Key structural features include:
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Pyrrolopyrimidine Core: A fused bicyclic system combining pyrrole and pyrimidine rings, providing π-conjugation and sites for electrophilic substitution .
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4-Bromophenyl Group: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions .
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Thiophene-2-Carbonyl Moiety: Enhances electronic delocalization and serves as a hydrogen-bond acceptor .
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Ethyl Carboxylate Ester: Improves solubility and serves as a synthetic handle for further derivatization .
The compound’s SMILES notation is CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br, and its InChIKey is QIKIILFXQKLVAM-UHFFFAOYSA-N (modified from the chlorophenyl analogue in ).
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves multi-step protocols common to pyrrolopyrimidine derivatives:
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Core Formation: Cyclocondensation of β-amino-α,γ-dicyanocrotononitrile with 5-ureidohydantoin under basic conditions yields the pyrrolopyrimidine scaffold .
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Bromophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the 4-bromophenyl group at position 3 .
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Thiophene Carbonylation: Friedel-Crafts acylation or palladium-catalyzed cross-coupling attaches the thiophene-2-carbonyl group .
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Esterification: Reaction with ethyl chloroformate introduces the carboxylate ester .
Reactivity Profile
Key reactive sites include:
These reactions enable modular modifications to optimize biological activity or material properties .
Applications in Materials Science
Electrochemical Polymerization
Thiophene-containing pyrrolopyrimidines undergo oxidative polymerization on indium-tin oxide (ITO) electrodes, forming conductive films with bandgap energies of 2.1–2.4 eV . These polymers show potential in organic photovoltaics and sensors.
Luminescent Properties
Star-shaped pyrimidine oligomers emit blue light (λₑₘ = 450–470 nm) with quantum yields of Φ = 0.32–0.45, suitable for OLED applications .
Comparative Analysis with Structural Analogues
Chlorophenyl vs. Bromophenyl Derivatives
The bromine atom’s larger size and polarizability improve lipophilicity and intermolecular interactions, enhancing both biological and material performance .
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